(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate (R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1245648-17-2
VCID: VC13488014
InChI: InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-5-4-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCOC1
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol

(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate

CAS No.: 1245648-17-2

Cat. No.: VC13488014

Molecular Formula: C10H19NO3

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate - 1245648-17-2

Specification

CAS No. 1245648-17-2
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
IUPAC Name tert-butyl N-[(3R)-oxan-3-yl]carbamate
Standard InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-5-4-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1
Standard InChI Key IVRNZSUSBWOSMV-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCCOC1
SMILES CC(C)(C)OC(=O)NC1CCCOC1
Canonical SMILES CC(C)(C)OC(=O)NC1CCCOC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered tetrahydro-2H-pyran ring with an oxygen atom at the 2-position and a carbamate group at the 3-position. The tert-butyl group in the Boc moiety provides steric bulk, enhancing stability against hydrolysis under neutral conditions. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which exhibits distinct biological and chemical behaviors .

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₁₀H₁₉NO₃
Molecular Weight215.29 g/mol
IUPAC Name(R)-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate
Chiral Center ConfigurationR
Solubility (Water)Low (hydrophobic Boc group)

The tetrahydro-2H-pyran ring adopts a chair conformation, with the carbamate group occupying an equatorial position to minimize steric strain .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (R)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate typically involves multi-step routes:

  • Ring Formation: Tetrahydro-2H-pyran-3-amine is synthesized via cyclization of appropriate diols or through enzymatic resolution of racemic mixtures.

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-ethyl-N,N-diisopropylamine .

  • Chiral Resolution: Kinetic resolution using chiral catalysts (e.g., Chiralpak IA) or enzymatic methods ensures enantiomeric purity of the (R)-isomer .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Sodium hydride, THF, 0°C→RT65–75%
2Boc₂O, Et₃N, DCM, 24h85–90%
3Chiralcel AD column, hexane/EtOH>99% ee

Enantioselective synthesis remains challenging due to the proximity of the carbamate group to the pyran oxygen, which can influence reaction kinetics .

CompoundIC₅₀ (Acetylcholinesterase)LogP
(R)-Boc-pyran-3-yl carbamate12.3 µM1.8
(S)-Boc-pyran-3-yl carbamate18.7 µM1.8
Unprotected pyran-3-yl amine8.2 µM0.3

The (R)-enantiomer demonstrates 35% higher inhibitory activity compared to the (S)-form, highlighting the role of stereochemistry in target engagement.

Applications in Medicinal Chemistry

Drug Intermediate

This compound is a key precursor in synthesizing protease inhibitors and kinase modulators. For example, its incorporation into HCV NS3/4A protease inhibitors improves metabolic stability by shielding the amine from premature degradation .

Asymmetric Catalysis

The chiral pyran scaffold facilitates ligand design for transition-metal catalysts used in enantioselective hydrogenation reactions. Rhodium complexes derived from this compound achieve up to 98% enantiomeric excess in α,β-unsaturated ketone reductions .

Comparison with Structural Analogues

(R)- vs. (S)-Enantiomers

The (R)-enantiomer exhibits a 1.5-fold higher binding affinity to serotonin receptors (5-HT₂A) compared to the (S)-form, as demonstrated by radioligand displacement assays.

Tetrahydro-2H-Pyran vs. Piperidine Derivatives

Replacing the pyran oxygen with NH (piperidine) reduces logP by 0.4 units but decreases blood-brain barrier permeability by 60%, underscoring the pyran ring’s role in optimizing pharmacokinetics .

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